

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate: A Versatile Scaffold for Pharmaceutical Development

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Compound of Interest

	<i>Ethyl 4-</i>
Compound Name:	<i>(ethoxycarbonyl)piperidine-1-</i>
	<i>acetate</i>

Cat. No.: B158272

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Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate has emerged as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of pharmaceutical agents. Its inherent structural features, including a piperidine core, an ethoxycarbonyl group, and an acetate moiety, provide chemists with multiple points for molecular modification, leading to the development of novel therapeutics targeting various disease areas. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound in pharmaceutical synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** is essential for its effective application in drug discovery.

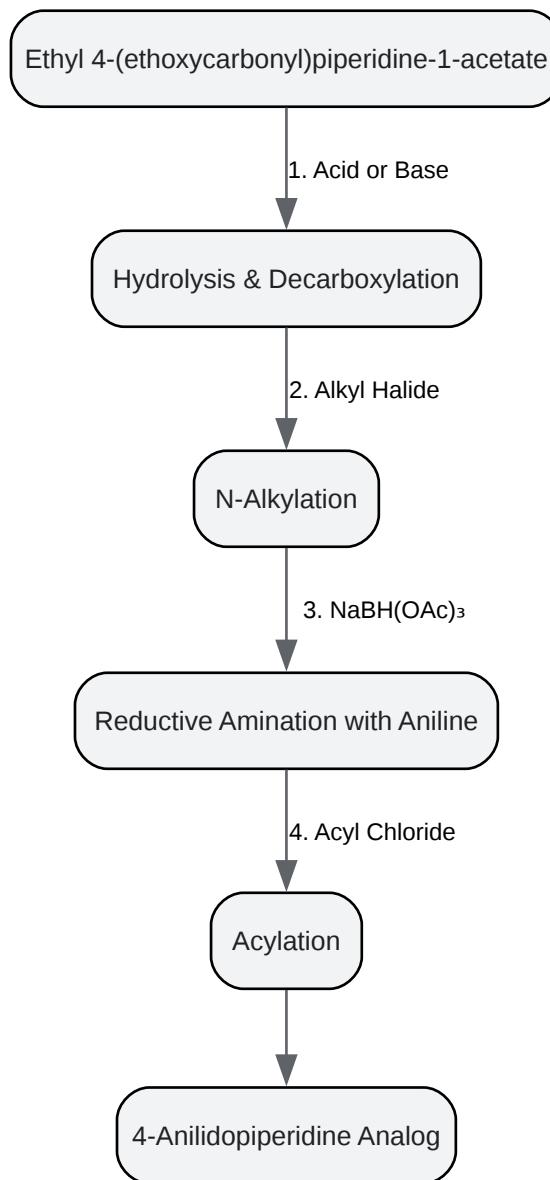
Property	Value	Reference
CAS Number	1838-39-7	[1]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[2]
Molecular Weight	243.30 g/mol	[2]
IUPAC Name	ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate	[2]
Appearance	Pale-yellow to Yellow-brown Liquid	[3]
Boiling Point	309.5°C at 760mmHg	[4]
Density	1.077g/cm ³	[4]
Flash Point	141°C	[4]
Solubility	Sparingly soluble in water	[3]

Applications in Pharmaceutical Synthesis

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate serves as a key intermediate in the synthesis of several classes of bioactive molecules, including opioid receptor modulators and neurokinin receptor antagonists. The piperidine scaffold is a common feature in many centrally acting drugs.

Application 1: Synthesis of 4-Anilidopiperidine Analgesics

The 4-anilidopiperidine scaffold is the core structure of potent synthetic opioids like fentanyl and its analogs.[\[5\]](#)[\[6\]](#) **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** can be envisioned as a starting material for the synthesis of such compounds through a multi-step process. A generalized synthetic workflow is presented below.



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Caption: General synthetic workflow for 4-anilidopiperidine analgesics.

Experimental Protocol: Synthesis of a Fentanyl Analog Precursor

This protocol outlines a potential synthetic route to a key precursor for fentanyl-like analgesics, starting from a derivative of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate**.

Step 1: Hydrolysis and Decarboxylation of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate**

- Objective: To remove the ethoxycarbonyl groups to yield the core piperidine structure.

- Procedure: **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** (1.0 eq) is refluxed in a solution of concentrated hydrochloric acid. The reaction is monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed under reduced pressure to yield the piperidine-4-carboxylic acid dihydrochloride.
- Quantitative Data: This reaction typically proceeds with high yield (>90%).

Step 2: N-Alkylation with Phenethyl Bromide

- Objective: To introduce the phenethyl group, a common feature in many potent opioids.
- Procedure: The product from Step 1 is dissolved in a suitable solvent such as dimethylformamide (DMF), and a base (e.g., potassium carbonate, 3.0 eq) is added. Phenethyl bromide (1.2 eq) is then added, and the mixture is stirred at an elevated temperature (e.g., 80 °C) overnight. The reaction mixture is then worked up by extraction and purified by column chromatography.
- Quantitative Data: Yields for this step can range from 70-85%.

Step 3: Reductive Amination with Aniline

- Objective: To introduce the aniline moiety at the 4-position of the piperidine ring.
- Procedure: The N-phenethyl-4-piperidone from the previous step (1.0 eq) and aniline (1.2 eq) are dissolved in a chlorinated solvent like dichloromethane (DCM). Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted and purified.^[5]
- Quantitative Data: This reaction is generally high-yielding, often exceeding 90%.^[5]

Step 4: Acylation with Propionyl Chloride

- Objective: To complete the synthesis of the fentanyl analog precursor by adding the propionyl group to the aniline nitrogen.

- Procedure: The 4-anilino-N-phenethylpiperidine (1.0 eq) is dissolved in DCM, and a non-nucleophilic base such as triethylamine (2.0 eq) is added. The solution is cooled in an ice bath, and propionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated and purified.[5]
- Quantitative Data: Acylation reactions of this type are typically very efficient, with yields often greater than 95%. [5]

Step	Reaction	Key Reagents	Typical Yield
1	Hydrolysis & Decarboxylation	HCl	>90%
2	N-Alkylation	Phenethyl bromide, K_2CO_3	70-85%
3	Reductive Amination	Aniline, $NaBH(OAc)_3$	>90%
4	Acylation	Propionyl chloride, Et_3N	>95%

Application 2: Synthesis of Neurokinin-1 (NK₁) Receptor Antagonists

Neurokinin-1 (NK₁) receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, and also have potential as antidepressants and anxiolytics.[1][7] The piperidine scaffold is a key feature in many NK₁ receptor antagonists.

Logical Relationship for the Synthesis of an NK₁ Receptor Antagonist Precursor

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

NaOEt, Toluene

Dieckmann Condensation

Resulting Bicyclic β -Keto Ester $\text{H}_3\text{O}^+, \Delta$

Decarboxylation

Functional Group Interconversion

Coupling with Side Chain

NK₁ Receptor Antagonist Precursor[Click to download full resolution via product page](#)

Caption: Synthetic strategy for an NK₁ receptor antagonist precursor.

Experimental Protocol: Dieckmann Condensation of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate**

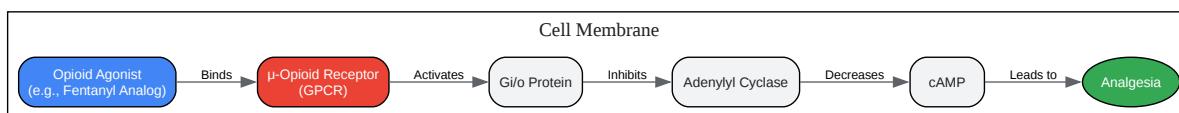
- Objective: To form a bicyclic β -keto ester, a key intermediate for further elaboration into complex NK₁ receptor antagonists.

- Procedure: To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** (1.0 eq) is added dropwise under an inert atmosphere. The reaction mixture is heated to reflux for several hours. After cooling, the reaction is quenched with a weak acid and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
- Quantitative Data: The yield of the Dieckmann condensation can vary depending on the specific substrate and reaction conditions, but is typically in the range of 60-80%.

Signaling Pathways of Target Pharmaceuticals

The pharmaceutical derivatives of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** often interact with G-protein coupled receptors (GPCRs), such as the μ -opioid receptor and the NK₁ receptor.

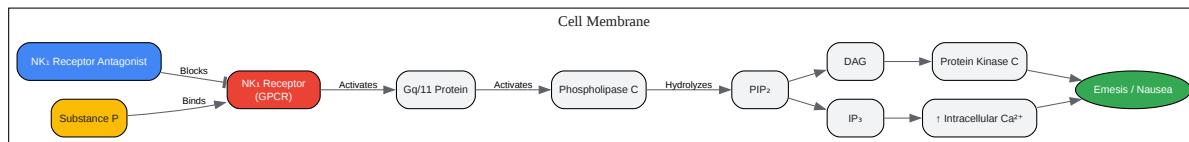
Opioid Receptor Signaling



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Caption: Simplified signaling pathway of μ -opioid receptor agonists.

Neurokinin-1 (NK₁) Receptor Signaling



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Caption: Simplified signaling pathway of the NK₁ receptor and its antagonism.

Conclusion

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a valuable and versatile starting material for the synthesis of complex pharmaceutical agents. Its utility in constructing the core structures of potent analgesics and neurokinin receptor antagonists highlights its importance in modern drug discovery. The protocols and pathways outlined in this document provide a foundation for researchers to explore the potential of this building block in developing next-generation therapeutics.

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